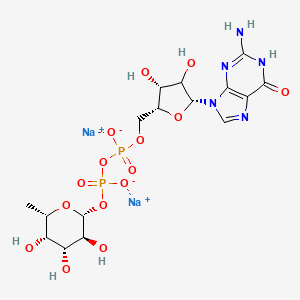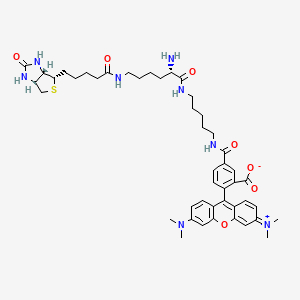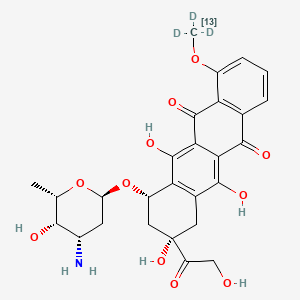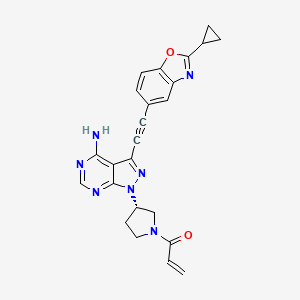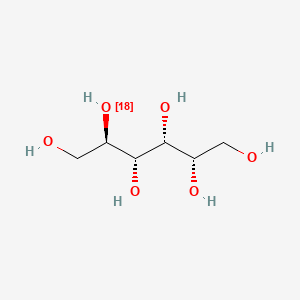
D-Sorbitol-18O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
D-Sorbitol-18O is synthesized by the reduction of glucose, where the aldehyde group of glucose is reduced to a hydroxyl group, resulting in the formation of sorbitol. The isotopic labeling with oxygen-18 is achieved by incorporating 18O into the glucose molecule before the reduction process .
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of glucose in the presence of a catalyst such as nickel, chromium, or copper. The reaction is carried out at high pressure (70-180 bar) and elevated temperatures (120-150°C) in an agitated autoclave. The resulting sorbitol is then purified through processes such as ion-exchange chromatography and demineralization .
化学反応の分析
Types of Reactions
D-Sorbitol-18O undergoes various chemical reactions, including:
Reduction: The reduction of glucose to sorbitol is a key reaction in its synthesis.
Substitution: Sorbitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sorbitol dehydrogenase, NAD+.
Reduction: Hydrogen gas, nickel/chromium/copper catalyst.
Substitution: Various reagents depending on the desired functional group substitution.
Major Products Formed
Oxidation: Fructose.
Reduction: Sorbitol.
Substitution: Various substituted sorbitol derivatives.
科学的研究の応用
D-Sorbitol-18O has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and metabolic pathways.
Biology: Employed in metabolic studies to understand the role of sorbitol in biological systems.
Medicine: Utilized in pharmaceutical formulations as a stabilizing excipient, sweetener, and humectant.
作用機序
D-Sorbitol-18O exerts its effects primarily through its role as a sugar alcohol. In the body, it is slowly metabolized, minimizing the impact on insulin levels, making it suitable for diabetic patients. Its laxative effect is due to its ability to draw water into the large intestine, stimulating bowel movements .
類似化合物との比較
Similar Compounds
D-Sorbitol: The non-labeled version of D-Sorbitol-18O, commonly used as a sugar substitute and in pharmaceutical formulations.
Mannitol: Another sugar alcohol with similar applications but different metabolic pathways.
Xylitol: A five-carbon sugar alcohol used as a sweetener with different chemical properties.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling with oxygen-18, which allows for its use in advanced scientific research applications, particularly in tracing and studying metabolic pathways .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i9+2 |
InChIキー |
FBPFZTCFMRRESA-HIFQLXIISA-N |
異性体SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)[18OH])O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
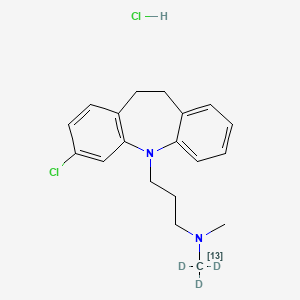
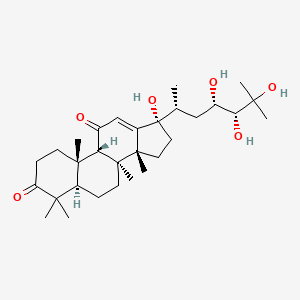

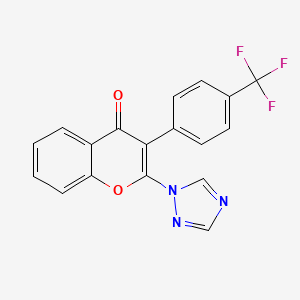
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)



![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
